Cas no 74474-29-6 (1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-)
74474-29-6 structure
Product Name:1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-
Numero CAS:74474-29-6
MF:C13H22N2
MW:206.327183246613
CID:580159
PubChem ID:231906
Update Time:2025-04-19
1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-
- AMMONIUM, DIETHYLMETHYL(m-TOLYL)-, IODIDE
- diethyl-methyl-(3-methylphenyl)azanium iodide
- Diethylmethyl(m-tolyl)ammonium iodide
- LS-17596
- N,N-Diaethyl-N-methyl-m-toluidinium, Jodid
- N,N-Diaethyl-N'-methyl-N'-phenyl-aethylendiamin
- N,N-diethyl-N-methyl-m-toluidinium, iodide
- N,N-diethyl-N'-methyl-N'-phenyl-ethylenediamine
- N-Methyl-N-(2-diaethylamino-aethyl)-anilin
- Ethylenediamine, N,N-diethyl-N'-methyl-N'-phenyl-
- 74474-29-6
- KV37400000
- NIOSH/KV3740000
- 1335 F
- N,N-Diethyl-N'-methyl-N'-phenylethylenediamine
- NSC28738
- N~1~,N~1~-diethyl-N~2~-methyl-N~2~-phenyl-1,2-ethanediamine
- N~1~,N~1~-Diethyl-N~2~-methyl-N~2~-phenylethane-1,2-diamine
- DTXSID20995984
- NSC-28738
- N1,N1-Diethyl-N2-methyl-N2-phenylethane-1,2-diamine
- AKOS005306953
- SCHEMBL10893135
-
- Inchi: 1S/C13H22N2/c1-4-15(5-2)12-11-14(3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3
- Chiave InChI: GUZZRZFJWKNPHZ-UHFFFAOYSA-N
- Sorrisi: N(CC)(CC)CCN(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 206.178
- Massa monoisotopica: 206.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 6.5Ų
Proprietà sperimentali
- Densità: 0.949
- Punto di ebollizione: 287.9°Cat760mmHg
- Punto di infiammabilità: 118.1°C
- Indice di rifrazione: 1.533
1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl- Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
74474-29-6 (1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-) Prodotti correlati
- 16153-81-4(4-(4-methylpiperazin-1-yl)aniline)
- 91-66-7(N,N-Diethylaniline)
- 93-05-0(N,N-Diethyl-P-phenylenediamine)
- 92-54-6(1-Phenylpiperazine)
- 67455-41-8(1-(4-Aminophenyl)piperazine)
- 3074-43-9(1-Methyl-4-phenylpiperazine)
- 613-39-8(1,4-Diphenylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso